Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate
Description
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a fluorinated phenylalanine derivative with a trifluoromethyl group at the β-carbon and an N-formyl protecting group. Its structure combines aromatic (phenyl), fluorinated (trifluoro), and ester (methyl) functionalities, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZBKZEKWBFJE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139366 | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-50-6 | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate typically involves the reaction of 3,3,3-trifluoro-2-phenylalanine with formic acid and methanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows: [ \text{3,3,3-trifluoro-2-phenylalanine} + \text{formic acid} + \text{methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate has been investigated for its potential as a pharmaceutical agent. The following aspects are noteworthy:
- Antitumor Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antitumor properties due to their ability to interact with biological targets more effectively. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. Its structural features allow it to penetrate bacterial membranes effectively, making it a candidate for developing new antimicrobial agents.
Biochemical Applications
This compound is being explored for its role in biochemical pathways:
- Enzyme Inhibition : this compound can act as an enzyme inhibitor, particularly in metabolic pathways involving amino acid metabolism. Its ability to form stable complexes with enzymes can lead to the development of new therapeutic strategies for metabolic disorders.
- Peptide Synthesis : The compound serves as a building block for synthesizing peptides and other bioactive molecules. Its formyl group can facilitate reactions necessary for peptide bond formation, making it useful in combinatorial chemistry.
Materials Science
In materials science, the unique properties of this compound allow it to be utilized in the development of advanced materials:
- Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers. Research is ongoing into incorporating this compound into polymer matrices for applications requiring high performance under extreme conditions.
- Nanocomposites : The compound's solubility in organic solvents makes it suitable for creating nanocomposites that can enhance the mechanical and thermal properties of materials used in electronics and aerospace applications.
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values indicating potent activity. Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various antimicrobial agents, this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new treatments against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The formyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3,3,3-Trifluoro-2-(1-Methylpyrrol-2-yl)-N-(Trifluoroacetyl)alaninate
- Structure : Replaces the phenyl group with a 1-methylpyrrole ring and substitutes the N-formyl group with a trifluoroacetyl group .
- Key Differences :
- Substituent Effects : The pyrrole ring introduces nitrogen-based aromaticity, which may alter electronic properties and hydrogen-bonding capacity compared to the phenyl group.
- Protecting Group : The trifluoroacetyl group (electron-withdrawing) could increase stability but reduce nucleophilic reactivity compared to the formyl group.
- Molecular Weight : Higher molecular weight (332.2 g/mol) due to the pyrrole and additional trifluoromethyl groups .
Table 1: Physicochemical Comparison
3-Chloro-N-Phenyl-Phthalimide
- Structure : Features a chloro-substituted phthalimide core with an N-phenyl group .
- Key Differences: Core Structure: The phthalimide ring system contrasts with the alaninate backbone, leading to divergent reactivity (e.g., anhydride formation vs. ester hydrolysis). Halogen vs. Fluorine: The chloro group may participate in nucleophilic substitution reactions, whereas trifluoro groups enhance lipophilicity and metabolic stability.
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | Trifluoro, formyl | High electrophilicity at formyl group |
| 3-Chloro-N-Phenyl-Phthalimide | Chloro, phthalimide | Anhydride formation, aromatic substitution |
Fmoc-L-3-Nitrophenylalanine
- Structure : Contains a nitro group on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group .
- Key Differences: Electron-Withdrawing Groups: The nitro group (-NO₂) strongly deactivates the phenyl ring, reducing electrophilic aromatic substitution compared to trifluoro groups. Protecting Group: Fmoc is bulkier than formyl, influencing steric hindrance in peptide coupling reactions. Applications: Widely used in solid-phase peptide synthesis (SPPS) due to Fmoc’s UV activity and orthogonal deprotection .
Table 3: Substituent Effects on Bioactivity
| Compound | Substituent | Impact on Bioactivity |
|---|---|---|
| This compound | Trifluoro | Enhanced metabolic stability and lipophilicity |
| Fmoc-L-3-Nitrophenylalanine | Nitro | Potential for nitroreductase-activated prodrugs |
Biological Activity
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a compound of considerable interest due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of molecules. This modification can significantly influence the pharmacokinetic properties of the compound, making it a candidate for various therapeutic applications.
Structural Formula
- Anti-inflammatory Effects : this compound has been shown to activate formyl peptide receptors (FPRs), particularly FPR2. This activation can lead to the modulation of inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells .
- Neuroprotective Properties : The compound exhibits neuroprotective effects by counteracting mitochondrial dysfunction and inhibiting caspase-3 activity in models of neuroinflammation. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells .
Study 1: Neuroinflammation Model
In a study involving lipopolysaccharide (LPS)-stimulated rat primary microglial cultures, this compound was found to significantly reduce cytokine release and modulate gene expression related to inflammation. The treatment led to a decrease in NLRP3 inflammasome activation, indicating a potential mechanism for its anti-inflammatory effects .
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of related compounds on various tumor cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.37 μM against MCF7 breast cancer cells, suggesting that modifications to the phenylalanine scaffold could enhance anticancer efficacy .
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | Anti-inflammatory | N/A | Rat primary microglia |
| Compound A (related structure) | Antiproliferative | 0.37 | MCF7 |
| Compound B (related structure) | Antiproliferative | 0.80 | THP-1 |
| Mechanism | Description |
|---|---|
| FPR2 Activation | Modulates inflammatory responses by inhibiting cytokine release |
| Caspase Inhibition | Prevents apoptosis in neuroinflammatory models |
| Cytotoxicity | Induces cell death in cancer cells through apoptosis pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, starting with trifluoromethylation of the phenylalanine backbone followed by formylation. Key steps include:
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired reactions at the amine during trifluoromethylation .
- Inert conditions : Conducting reactions under nitrogen/argon to avoid hydrolysis of trifluoro intermediates .
- Temperature control : Maintaining low temperatures (−20°C to 0°C) during formylation to suppress racemization .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Trifluoromethylation | CF₃I, CuI, DMF, 50°C | 65–70 | ≥95% |
| Formylation | HCOCl, CH₂Cl₂, −20°C | 80–85 | ≥98% |
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- Methodological Answer :
- Chiral HPLC : Compare retention times with enantiopure standards .
- Circular Dichroism (CD) : Analyze Cotton effects at 220–250 nm to detect chiral centers .
- X-ray crystallography : Resolve ambiguities in cases of unexpected stereochemical outcomes .
Advanced Research Questions
Q. How do solvent polarity and fluorinated substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic studies : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states via solvation effects. Fluorinated groups increase electrophilicity at the carbonyl carbon, accelerating substitution .
- Isotope labeling : Track reaction pathways using ¹⁸O-labeled formyl groups or deuterated solvents .
- Data Table :
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 36.7 | 2.1 × 10⁻³ |
| THF | 7.5 | 0.8 × 10⁻³ |
Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., conflicting NMR signals for trifluoromethyl groups)?
- Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers) by analyzing signal splitting at −40°C to 25°C .
- DFT calculations : Simulate ¹⁹F NMR chemical shifts to match experimental data and assign conformers .
- Cross-validation : Combine ¹H-¹⁹F HOESY with high-resolution mass spectrometry (HRMS) for structural confirmation .
Specialized Methodological Considerations
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be integrated to study metabolic stability in biological systems?
- Methodological Answer :
- Synthetic incorporation : Introduce ¹³C at the formyl carbon via H¹³COCl or ¹⁵N at the amide via labeled ammonia .
- Mass spectrometry imaging (MSI) : Track labeled metabolites in vitro/in vivo with spatial resolution .
Q. What computational tools predict the compound’s interactions with enzymatic targets (e.g., proteases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
